molecular formula C7H8N2O5 B094452 Nifuratrone CAS No. 19561-70-7

Nifuratrone

Cat. No.: B094452
CAS No.: 19561-70-7
M. Wt: 200.15 g/mol
InChI Key: QSWZUVFMUIEHAG-YVMONPNESA-N
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Preparation Methods

The synthesis of nitrofuran compounds, including nifuratrone, typically involves the reaction of a furan derivative with a nitro group. The preparation method of nitrofurantoin, a similar nitrofuran, involves adding hydrochloric acid and purified water into a reverse osmosis membrane reaction device, heating to 60-70°C, and then adding the necessary reagents . Industrial production methods for nitrofurans often involve large-scale chemical synthesis processes that ensure high yield and purity.

Chemical Reactions Analysis

Nifuratrone, like other nitrofurans, undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are typically reduced or substituted derivatives of the original nitrofuran compound.

Comparison with Similar Compounds

Nifuratrone belongs to the nitrofuran class of compounds, which includes other well-known drugs such as nitrofurazone, nitrofurantoin, and furazolidone . Compared to these compounds, this compound has shown unique efficacy in veterinary applications and specific human infections. Nitrofurantoin, for example, is primarily used for urinary tract infections, while furazolidone is used for bacterial diarrhea and Helicobacter pylori infections . The uniqueness of this compound lies in its specific applications and its effectiveness against certain bacterial strains.

Similar Compounds

This compound’s broad-spectrum antibacterial properties and its specific applications in veterinary and human medicine make it a valuable compound in the fight against bacterial infections.

Properties

IUPAC Name

N-(2-hydroxyethyl)-1-(5-nitrofuran-2-yl)methanimine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5/c10-4-3-8(11)5-6-1-2-7(14-6)9(12)13/h1-2,5,10H,3-4H2/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWZUVFMUIEHAG-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=[N+](CCO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=[N+](/CCO)\[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19561-70-7
Record name Nifuratrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19561-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nifuratrone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303603
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NIFURATRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V8564T36O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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